N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Description
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRAQQGHNHYVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406004 | |
| Record name | N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893570-43-9 | |
| Record name | N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Allylamine with 3-Ethoxybenzyl Halides
A widely reported method involves the reaction of 3-ethoxybenzyl chloride with allylamine in the presence of a base. The process typically employs sodium hydroxide or potassium carbonate in polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at ambient temperatures. The general reaction scheme is:
Optimized Conditions:
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Base: Sodium hydroxide (2 eq.) or triethylamine (1.5 eq.).
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Yield: ~70–85% after purification via column chromatography (hexane/ethyl acetate, 1:5).
Purification:
Crude products are washed with dilute HCl to remove unreacted allylamine, followed by extraction with dichloromethane and drying over sodium sulfate. Final purification uses silica gel chromatography.
Reductive Amination Strategies
Catalytic Hydrogenation of Imine Intermediates
An alternative route involves the condensation of 3-ethoxybenzaldehyde with allylamine to form an imine intermediate, followed by hydrogenation. This method avoids harsh alkylating agents and improves atom economy.
Procedure:
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Imine Formation:
The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene, with azeotropic water removal via Dean-Stark apparatus.
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Hydrogenation:
The imine is reduced under hydrogen (5–7 bar) using 10% Pd/C in ethyl acetate at 35–40°C.
Key Data:
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols prioritize continuous flow reactors to enhance mixing and heat transfer. For example, a two-step process combines imine formation and hydrogenation in a single flow system, reducing reaction times from hours to minutes.
Parameters:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purification | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 4–6 hours | Column Chromatography | Lab to Pilot Scale |
| Reductive Amination | 80–90 | 8–12 hours | Recrystallization | Industrial Scale |
| Wittig Reaction | 65–75 | 2–4 hours | Solvent Extraction | Lab Scale |
Key Observations:
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Reductive amination offers higher yields but requires specialized equipment for hydrogenation.
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Nucleophilic substitution is cost-effective but generates stoichiometric HCl, necessitating robust waste management.
Critical Challenges and Solutions
Byproduct Formation in Alkylation
Excessive base usage in nucleophilic substitution can lead to N,N-dialkylation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C13H17NO
Molecular Weight : 219.28 g/mol
IUPAC Name : N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
The compound features an ethoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity. The presence of the prop-2-en-1-amine moiety allows for various interactions with biological targets.
Synthesis and Chemistry
This compound serves as a building block in the synthesis of more complex organic compounds. It is utilized in various synthetic pathways, including:
- Precursor in Organic Synthesis : Acts as an intermediate in the preparation of other bioactive compounds.
- Reagent in Chemical Reactions : Used in reactions such as Michael additions and Mannich reactions, facilitating the formation of new carbon-carbon bonds.
Research indicates that this compound exhibits significant biological activity, particularly in:
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Anticancer Research : The compound has shown potential antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Studies report IC50 values suggesting effective inhibition of cell growth.
Compound Cell Line IC50 (µM) N-[3-Ethoxyphenyl)methyl]prop-2-en-1-amine MCF-7 ~5.00 Similar Compound A549 ~4.00
This activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Pharmacological Studies
The compound is under investigation for its potential therapeutic effects:
- Neurotransmitter Modulation : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Key Molecular Targets
- Receptors : Potential binding to neurotransmitter receptors may influence neurotransmission.
- Enzymes : Inhibition or activation of metabolic enzymes can alter biochemical pathways, contributing to its pharmacological effects.
Case Studies
Several studies highlight the potential applications of this compound:
Case Study 1: Anticancer Activity
In a study evaluating structurally related compounds, N-[3-Ethoxyphenyl)methyl]prop-2-en-1-amine demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved induction of G2/M phase arrest, leading to an accumulation of cyclin B and decreased phosphorylation of cdc2, essential for cell cycle progression.
Case Study 2: Neuropharmacology
Another study explored the compound's effects on neurotransmitter systems. Results indicated that it could enhance serotonin levels in animal models, suggesting potential applications in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine with structurally related amines, emphasizing substituent effects, physicochemical properties, and applications:
Key Structural and Functional Insights:
In contrast, the 3,4-dimethoxy analog (C₁₂H₁₇NO₂) exhibits higher lipophilicity (XLogP3: 1.5 vs. ~1.0 for ethoxy), impacting solubility and bioavailability . Rigid vs. Flexible Moieties: The phenylcyclopropyl derivative (C₁₃H₁₇N) introduces ring strain, which may accelerate ring-opening reactions, whereas the trimethylsilylpropynyl group in C₁₄H₂₁NSSi stabilizes intermediates via steric protection .
Reactivity :
- Allylamines with propargyl groups (e.g., N-Methyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine) undergo regioselective cyclizations to form nitrogen heterocycles, as demonstrated in Ti–Mg-catalyzed protocols (76–90% yields) .
- Cyclopropane-containing derivatives (e.g., (1S,2S)-N-((-2-Phenylcyclopropyl)methyl)prop-2-en-1-amine) show distinct NMR profiles (e.g., δ 5.84 ppm for allylic protons), reflecting their unique electronic environments .
Applications :
- Pyrrolidine precursors like N-(thiophen-2-ylmethyl)-N-(trimethylsilylpropynyl)prop-2-en-1-amine are critical in synthesizing bioactive heterocycles .
- Methoxy-substituted analogs (e.g., N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine) are explored for medicinal applications due to their enhanced membrane permeability .
Biological Activity
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group on a phenyl ring, which influences its chemical reactivity and biological interactions. The compound can undergo various reactions including oxidation and reduction, leading to the formation of derivatives with different functional groups. Its structure allows it to act as a ligand in biochemical assays and as a building block for synthesizing more complex organic molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and leading to biological effects such as anti-inflammatory responses.
- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases .
Biological Activities
Research has documented several biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies indicate that the compound can inhibit certain inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to modulate signaling pathways related to inflammation suggests therapeutic potential in conditions like arthritis .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies show effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .
3. Anticancer Potential
This compound has shown promise in cancer research. In vitro studies have indicated that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at concentrations below 25 µM .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects through enzyme inhibition in cellular models. |
| Study 2 | Evaluated antimicrobial properties against standard bacterial strains, showing significant inhibition zones against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Investigated anticancer activity in multiple cell lines, confirming apoptosis induction at low concentrations. |
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine via cross-coupling reactions?
- Methodological Answer : Utilize a palladium-catalyzed approach with PdCl₂(PPh₃)₂ and CuI in acetonitrile, adapted from protocols for structurally similar N-benzylpropargylamines. Reaction optimization includes maintaining anhydrous conditions, controlled stoichiometry of aryl halides, and inert atmosphere. Post-synthesis purification via flash column chromatography (e.g., 10–40% ethyl acetate in pentane) ensures high purity .
Q. How can the structure and purity of synthesized this compound be confirmed?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR spectroscopy to verify proton/carbon environments (e.g., allylic protons at δ 5–6 ppm, ethoxy group at δ 1.3–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Purity is assessed via TLC (Rf values) and integration of NMR signals .
Q. What solvent systems are optimal for purifying this compound via column chromatography?
- Methodological Answer : Gradient elution with ethyl acetate and pentane (e.g., 10–40% ethyl acetate) effectively separates polar byproducts. For derivatives with bulky substituents, dichloromethane/hexane mixtures may improve resolution. Monitor fractions by TLC to avoid over-elution .
Advanced Research Questions
Q. How can low yields in Ti/Mg-catalyzed carbocyclization of allyl-substituted propargylamines (e.g., this compound) be addressed?
- Methodological Answer : Steric hindrance from substituents (e.g., ethoxy groups) can reduce coordination efficiency. Optimize catalyst loading (15 mol% Ti(O-iPr)₄, 20 mol% EtMgBr) and use dichloromethane as a solvent to enhance regioselectivity. Increasing equivalents of Et₂Zn (2.5–5.0 eq.) improves conversion rates .
Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence reaction pathways in cross-coupling or cyclization?
- Methodological Answer : Electron-donating groups (e.g., ethoxy) increase nucleophilicity at the alkyne/alkene moiety, accelerating Pd-catalyzed coupling but potentially causing over-reaction. In Ti/Mg-catalyzed carbocyclization, bulky substituents may hinder substrate-catalyst interactions, requiring adjusted reaction times (e.g., 18–24 hours) .
Q. What analytical strategies resolve stereochemical ambiguities in carbocyclization products (e.g., Z/E isomerism)?
- Methodological Answer : Combine 2D NMR techniques (NOESY) with deuterolysis experiments. For example, Z-configuration in methylenepyrrolidine derivatives is confirmed by cross-peaks between allylic protons and pyrrolidine methyl groups. X-ray crystallography (using SHELX programs) provides definitive stereochemical assignments .
Q. How can computational modeling predict hydrogen-bonding patterns in the solid-state structure of this compound derivatives?
- Methodological Answer : Apply graph set analysis (Etter’s method) to crystallographic data to classify hydrogen-bonding motifs (e.g., chains, rings). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions, validated against experimental IR/Raman spectra .
Data Contradiction Analysis
Q. Why do Zr-catalyzed carbocyclization reactions of allyl-propargylamines yield <10% product, while Ti/Mg systems achieve >70%?
- Methodological Answer : Steric clashes between bulky cyclopentadienyl ligands (Cp₂Zr) and substituents (e.g., 3-ethoxyphenyl) limit substrate coordination. Ti/Mg systems mitigate this via smaller ligands and Lewis acid activation (Et₂Zn). Kinetic studies (e.g., in situ monitoring via FTIR) reveal faster initiation with Ti catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
